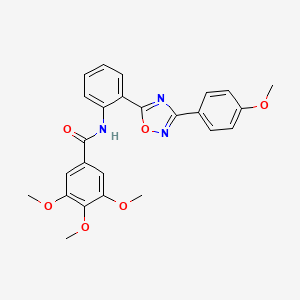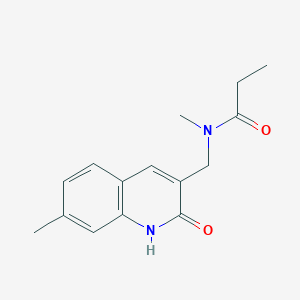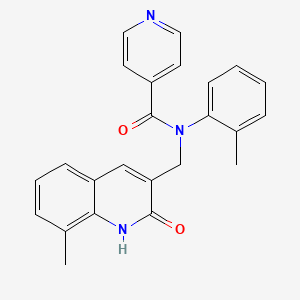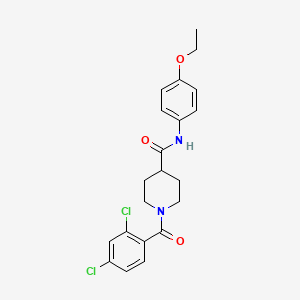
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it has been suggested that N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may exert its biological effects by interacting with specific targets in cells. N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to bind to DNA, which may explain its potential use as an anticancer agent. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various microorganisms, suggesting that it may act by disrupting their cellular processes.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of using N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its excellent fluorescent properties, which make it a useful tool for imaging and detection of biological molecules. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One of the areas of interest is the development of new sensors based on N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for the detection of various analytes. Moreover, further studies are needed to elucidate the mechanism of action of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and its potential use as an anticancer and antimicrobial agent. Additionally, the development of new derivatives of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with improved properties may lead to the discovery of new drugs for the treatment of various diseases.
合成方法
The synthesis of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with 3-nitrobenzoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in high yield and purity.
科学研究应用
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess excellent fluorescent properties, making it a useful tool for imaging and detection of biological molecules. N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its potential use as a sensor for detecting various analytes such as metal ions, amino acids, and proteins. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its antimicrobial and anticancer properties.
属性
IUPAC Name |
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-15(18-13-7-4-8-14(11-13)21(23)24)9-10-16-19-17(20-25-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODYFPIEOUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
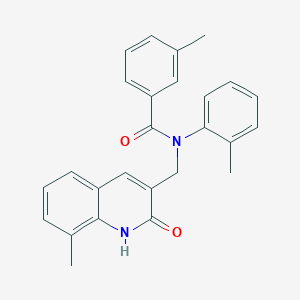

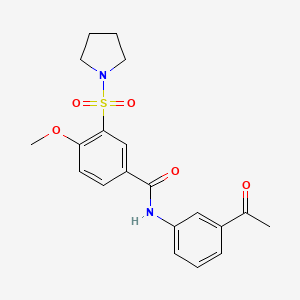
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)


